molecular formula C17H14N4O3 B14800225 N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide

Cat. No.: B14800225
M. Wt: 322.32 g/mol
InChI Key: RWYONANQXAQLNK-VCHYOVAHSA-N
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Description

N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve scalability and cost-effectiveness .

Chemical Reactions Analysis

N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the polymerization of tubulin, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C17H14N4O3/c1-11-14(12-6-2-4-8-15(12)19-11)10-18-20-17(22)13-7-3-5-9-16(13)21(23)24/h2-10,19H,1H3,(H,20,22)/b18-10+

InChI Key

RWYONANQXAQLNK-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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